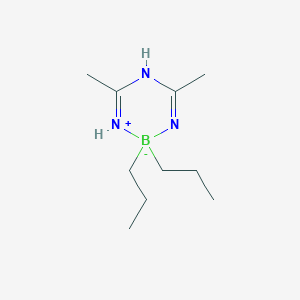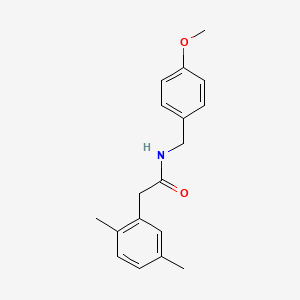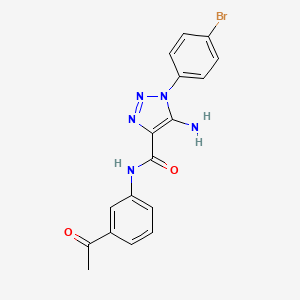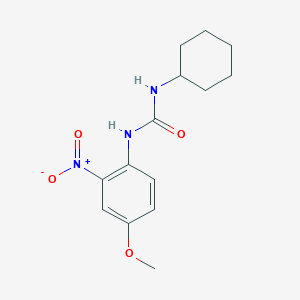![molecular formula C17H12Cl2N2O2S B5155325 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one, commonly known as BZT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BZT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of BZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BZT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, BZT has been shown to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BZT has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer and inflammation. BZT has also been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, leading to its potential use as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
BZT has several advantages for lab experiments, including its high purity, stability, and solubility. It can be easily synthesized in large quantities, making it suitable for further research and development. However, BZT also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to fully understand its safety and efficacy.
Orientations Futures
There are several future directions for BZT research. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential use as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective analogs with improved safety and efficacy.
Conclusion:
In conclusion, BZT is a synthetic compound with potential therapeutic properties. Its synthesis has been optimized to achieve high yields and purity, making it suitable for further research and development. BZT has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as an antioxidant, anti-inflammatory agent, and cognitive enhancer. Further studies are needed to fully understand its safety and efficacy and to develop more selective analogs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of BZT involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain BZT. The synthesis of BZT has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
BZT has been extensively studied for its potential therapeutic properties. It has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. BZT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, BZT has been investigated for its neuroprotective effects and its ability to enhance cognitive function.
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-6-11(8-14-16(22)21-17(20)24-14)7-13(19)15(12)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDJPLBDNAQPH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)